Welcome to the BenchChem Online Store!
molecular formula C8H6BrClO B1339891 2-Bromo-3-methylbenzoyl chloride CAS No. 121794-40-9

2-Bromo-3-methylbenzoyl chloride

Cat. No. B1339891
M. Wt: 233.49 g/mol
InChI Key: WBNNEUYMRSYCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735384B2

Procedure details

A suspension of 2-bromo-3-methylbenzoic acid (2.07 g, 9.63 mmol) in DCM (48.1 mL) was cooled to 0° C. Oxalyl chloride (0.9 mL, 10.14 mmol) was added dropwise via syringe. After addition, the cooling bath was removed and the reaction mixture stirred overnight. The mixture was concentrated in vacuo to remove solvent and excess reagent, affording 2-bromo-3-methylbenzoyl chloride as a cloudy white oil.
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
48.1 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:15])=O>C(Cl)Cl>[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1C
Name
Quantity
48.1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove solvent and excess reagent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=O)Cl)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.